molecular formula C11H22ClNO2 B1384074 4-Amino-3-(4-methylcyclohexyl)butanoic acid hydrochloride CAS No. 2060061-57-4

4-Amino-3-(4-methylcyclohexyl)butanoic acid hydrochloride

Cat. No. B1384074
M. Wt: 235.75 g/mol
InChI Key: TUGUPHRKACNTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-3-(4-methylcyclohexyl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 2089277-68-7 . It has a molecular weight of 235.75 .


Molecular Structure Analysis

The IUPAC Name for this compound is 4-amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride . The InChI Code is 1S/C11H21NO2.ClH/c1-8-3-2-4-9(5-8)10(7-12)6-11(13)14;/h8-10H,2-7,12H2,1H3,(H,13,14);1H .

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

Research involving similar butanoic acid derivatives, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid and 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, has shown significant results in molecular docking and spectroscopic studies. These compounds have been investigated for their nonlinear optical materials potential and biological activities, particularly in inhibiting Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Synthesis of β-substituted γ-Aminobutyric Acid Derivatives

The synthesis and analysis of β-substituted γ-aminobutyric acid derivatives have shown compounds like 4-amino-3phenylbutanoic acid hydrochloride (Phenibut) and 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen) to exhibit high pharmacological activity. These compounds are useful in medical practice as nootropic agents and myorelaxants (Vasil'eva et al., 2016).

Synthesis of New Heterocyclic Compounds

Studies on the reaction of similar butanoic acid derivatives with other compounds have led to the synthesis of new heterocyclic compounds with antimicrobial and antifungal activities, highlighting the potential of these derivatives in pharmaceutical chemistry (Sayed et al., 2003).

properties

IUPAC Name

4-amino-3-(4-methylcyclohexyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14;/h8-10H,2-7,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGUPHRKACNTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(4-methylcyclohexyl)butanoic acid hydrochloride

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